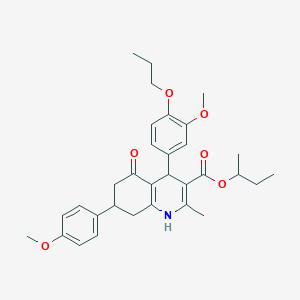![molecular formula C17H30N2O B5076803 N-[1-(1-adamantyl)ethyl]-N'-butylurea](/img/structure/B5076803.png)
N-[1-(1-adamantyl)ethyl]-N'-butylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-adamantyl)ethyl]-N’-butylurea is a chemical compound that contains an adamantyl group. The adamantyl group is a bulky, three-dimensional structure that is derived from adamantane . Adamantane itself is a compound that consists of three fused cyclohexane rings arranged in the “armchair” configuration . This gives the adamantyl group unique properties, such as high stability and rigidity .
Synthesis Analysis
The synthesis of adamantyl-based compounds often involves reactions with isocyanates in the presence of triethylamine . Another method involves the amination of 4-nitrosophenol and 1-nitroso-2-naphthol with sterically hindered amines . The synthesis of N-aryl-substituted adamantanes was performed by amination of nitrosophenols with sterically hindered amines .Molecular Structure Analysis
The molecular structure of N-[1-(1-adamantyl)ethyl]-N’-butylurea is characterized by the presence of an adamantyl group. The spatial arrangement of carbon atoms in the adamantyl group is the same as in the diamond crystal, which gives it high stability . The 1H and 13C NMR chemical shifts of adamantane are respectively 1.873 and 1.756 ppm and are 28.46 and 37.85 ppm .Chemical Reactions Analysis
Adamantyl-based compounds are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . The reactions of adamantyl-based compounds are often carried out in sulfuric acid media .Safety and Hazards
Direcciones Futuras
Adamantyl-based compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Therefore, the development of novel methods for the synthesis of N-[1-(1-adamantyl)ethyl]-N’-butylurea and its derivatives, as well as the investigation of their properties and potential applications, could be a promising direction for future research .
Propiedades
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-3-4-5-18-16(20)19-12(2)17-9-13-6-14(10-17)8-15(7-13)11-17/h12-15H,3-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQBZSYIWWBCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-acetylphenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5076721.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-pentanoylpiperazine](/img/structure/B5076732.png)
![3-(4-chlorophenyl)-5-(4,4,4-trifluorobutanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5076748.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5076754.png)
![2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5076761.png)

![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5076772.png)
![3-{[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5076775.png)

![5-[4-(2-thienyl)butyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5076789.png)
![diethyl 5-[(dicyanomethyl)diazenyl]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5076793.png)
![3-[(2-phenylethyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5076797.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B5076798.png)
![3,3'-methylenebis[6-({3-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoic acid]](/img/structure/B5076807.png)
